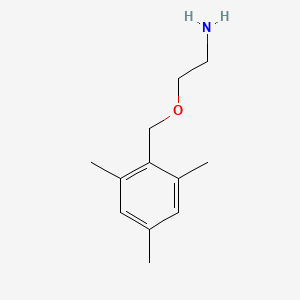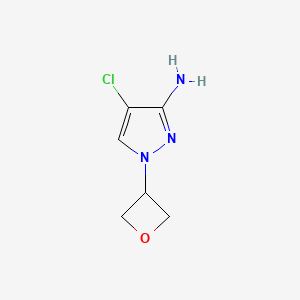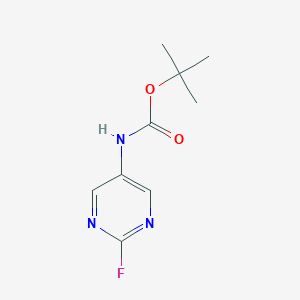
tert-butyl N-(2-fluoropyrimidin-5-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(2-fluoropyrimidin-5-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of a carbamate moiety, which is further connected to a 2-fluoropyrimidin-5-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-fluoropyrimidin-5-yl)carbamate typically involves the reaction of 2-fluoropyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The general reaction scheme is as follows:
Starting Materials: 2-fluoropyrimidine, tert-butyl chloroformate, triethylamine.
Reaction Conditions: Anhydrous conditions, typically at room temperature.
Procedure: The 2-fluoropyrimidine is dissolved in an anhydrous solvent such as dichloromethane. Triethylamine is added to the solution, followed by the slow addition of tert-butyl chloroformate. The reaction mixture is stirred at room temperature for several hours until completion. The product is then isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: tert-Butyl N-(2-fluoropyrimidin-5-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carbamate ester can be hydrolyzed to the corresponding carbamic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), water or aqueous solvents.
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Hydrolysis Products: The primary product is the corresponding carbamic acid.
Oxidation and Reduction Products: Specific products depend on the reagents and conditions used.
科学的研究の応用
Chemistry: tert-Butyl N-(2-fluoropyrimidin-5-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can be used as a probe to investigate the binding sites of enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is explored for its activity against various biological targets, including enzymes and receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
作用機序
The mechanism of action of tert-butyl N-(2-fluoropyrimidin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity. This inhibition can occur through various mechanisms, including competitive, non-competitive, or allosteric inhibition. The exact mechanism depends on the specific target and the nature of the interaction.
類似化合物との比較
- tert-Butyl N-(2-chloropyrimidin-5-yl)carbamate
- tert-Butyl N-(2-bromopyrimidin-5-yl)carbamate
- tert-Butyl N-(2-iodopyrimidin-5-yl)carbamate
Comparison: tert-Butyl N-(2-fluoropyrimidin-5-yl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, which can influence the reactivity and binding affinity of the compound. Compared to its chloro, bromo, and iodo counterparts, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug discovery and development.
特性
分子式 |
C9H12FN3O2 |
|---|---|
分子量 |
213.21 g/mol |
IUPAC名 |
tert-butyl N-(2-fluoropyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C9H12FN3O2/c1-9(2,3)15-8(14)13-6-4-11-7(10)12-5-6/h4-5H,1-3H3,(H,13,14) |
InChIキー |
LBUIKZKMMDLEHW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CN=C(N=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


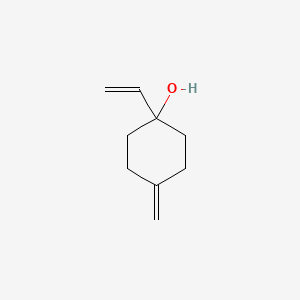
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13517750.png)
![rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)

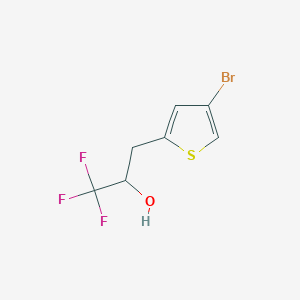
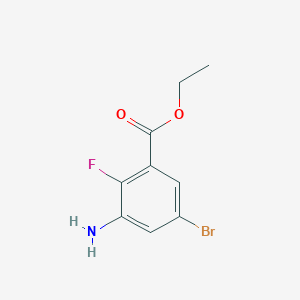
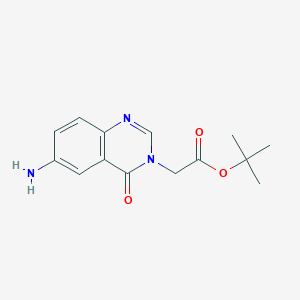
![Benzyl(methyl)[1-(methylamino)propan-2-yl]amine](/img/structure/B13517781.png)
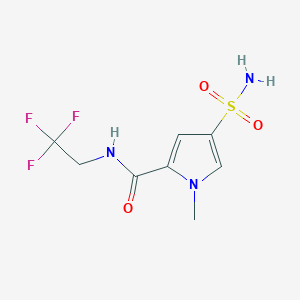
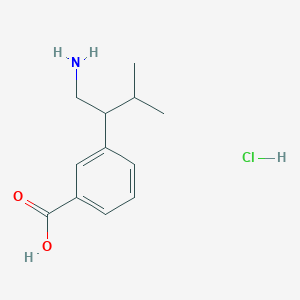
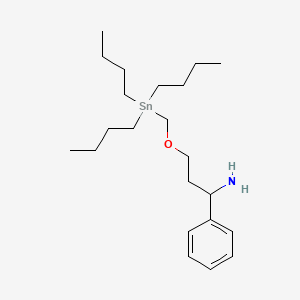
![methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride](/img/structure/B13517822.png)
